BenchChemオンラインストアへようこそ!

5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Benzodiazepinone pharmacology mGluR2 antagonism Halogen SAR

5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS 1436076-15-1) is a synthetic small-molecule research chemical with the molecular formula C₁₆H₁₄FN₃O₂ and a molecular weight of 299.30 g/mol. The compound is classified as a 1,5-benzodiazepin-2-one derivative, featuring a 3-methyl substituent on the diazepine ring and a 2-fluoropyridine-4-carbonyl group at the N5 position.

Molecular Formula C16H14FN3O2
Molecular Weight 299.305
CAS No. 1436076-15-1
Cat. No. B2381187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one
CAS1436076-15-1
Molecular FormulaC16H14FN3O2
Molecular Weight299.305
Structural Identifiers
SMILESCC1CN(C2=CC=CC=C2NC1=O)C(=O)C3=CC(=NC=C3)F
InChIInChI=1S/C16H14FN3O2/c1-10-9-20(16(22)11-6-7-18-14(17)8-11)13-5-3-2-4-12(13)19-15(10)21/h2-8,10H,9H2,1H3,(H,19,21)
InChIKeyVOZZFUPFVHJLMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS 1436076-15-1): Procurement-Grade Chemical Profile


5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS 1436076-15-1) is a synthetic small-molecule research chemical with the molecular formula C₁₆H₁₄FN₃O₂ and a molecular weight of 299.30 g/mol. The compound is classified as a 1,5-benzodiazepin-2-one derivative, featuring a 3-methyl substituent on the diazepine ring and a 2-fluoropyridine-4-carbonyl group at the N5 position. This structural architecture places it within the broader benzodiazepinone chemical space, which has been investigated across multiple target classes including metabotropic glutamate receptors and phosphodiesterases. [1] The compound is offered by several chemical suppliers as a research-grade material and has not been evaluated by any regulatory agency for therapeutic use.

Why Generic Substitution of 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one Is Not Supported by Current Evidence


A critical evidentiary foundation for differentiating 5-(2-fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one from its closest structural analogs—including the 2-chloropyridine congener (CAS 1436085-66-3) and the 2-cyclopropylpyridine analog—is currently absent from the open scientific and patent literature. While the 1,5-benzodiazepin-2-one scaffold has demonstrated nanomolar mGluR2 antagonist activity (IC₅₀ range: 89–133 nM) in a focused compound library, [1] the specific contribution of the 2-fluoropyridine-4-carbonyl substitution to potency, selectivity, or physicochemical properties has not been reported in a head-to-head comparative study with halogen or alkyl congeners. Without such data, any assumption that the 2-fluoropyridine substituent confers a distinct pharmacological or pharmaceutical advantage over the corresponding 2-chloro, 2-bromo, or unsubstituted pyridine derivatives remains empirically unsubstantiated. The sections below transparently document the current evidence deficit.

Quantitative Differentiation Evidence for 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one: Current State


Fluorine vs. Chlorine Substitution on the Pyridine Ring: No Published Comparative Binding Data

The closest identified structural comparator, 5-(2-chloropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one (CAS 1436085-66-3), differs solely at the pyridine 2-position substituent (F → Cl). No peer-reviewed study or patent was identified that directly compares the target compound with this chloropyridine analog in any quantitative pharmacological assay, including receptor binding (IC₅₀, Kᵢ), functional activity (EC₅₀, efficacy), or selectivity profiling. The 2013 Gilfillan et al. study on 1,5-benzodiazepin-2-ones as mGluR2 antagonists tested a structurally distinct series (iodophenyl, methoxyphenyl, and fluoropropoxyphenyl substituents) that did not include pyridine-carbonyl derivatives, precluding cross-study comparison. [1]

Benzodiazepinone pharmacology mGluR2 antagonism Halogen SAR

Physicochemical and Drug-Likeness Profile: No Comparative Experimental Data Available

The Gilfillan et al. study established physicochemical evaluation criteria for 1,5-benzodiazepin-2-one imaging candidates: logP < 4, membrane permeability (Pₘ) < 0.5, membrane partition coefficient (Kₘ) < 250, and plasma protein binding (%PPB) < 95%. [1] Compounds 4 (logP 4.67, Pₘ 0.44, Kₘ 176.15, %PPB 92.41) and 31 (logP 4.60, Pₘ 0.51, Kₘ 218.40, %PPB 94.92) met most criteria and were selected for further development. [1] However, these compounds bear methoxyphenyl and iodophenyl substituents, not a fluoropyridine-carbonyl moiety. No experimentally determined logP, permeability, solubility, metabolic stability, or plasma protein binding data for the 2-fluoropyridine-4-carbonyl compound have been reported. [1]

LogP Permeability Plasma protein binding Drug-likeness

Quantitative Selectivity Profile Across PDE Isoforms, GABA Receptor Subtypes, or Other Target Classes: No Data

Patents assigned to NEURO3D describe benzodiazepinone derivatives as PDE2 inhibitors for CNS disorders. [1] Independent patent literature also claims 1,5-benzodiazepin-2-one derivatives as GABA-A receptor modulators with anxiolytic and anticonvulsant properties. [2] The 2,3-dihydro-1H-1,5-benzodiazepin-2-one scaffold has confirmed mGluR2 non-competitive antagonist activity. [3] However, no selectivity profiling data (e.g., PDE1-11 panel, GABA-A subunit selectivity, or broader receptor screen) have been publicly disclosed for the 2-fluoropyridine-4-carbonyl compound specifically. Without such data, the target engagement profile and potential polypharmacology of this compound remain undefined.

PDE2 inhibition GABA-A receptor modulation Target selectivity Off-target profiling

Caveated Application Scenarios for 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one Based on Current Evidence


Exploratory SAR Expansion of mGluR2 Antagonist Chemical Space

The 1,5-benzodiazepin-2-one scaffold has demonstrated nanomolar mGluR2 antagonist activity (IC₅₀ 89–133 nM) in a focused compound library. [1] The target compound introduces a pyridine-carbonyl substituent at the N5 position, which has not been explored in published mGluR2 SAR studies. A research group seeking to expand the chemical diversity of mGluR2 antagonist chemotypes could procure this compound for in-house profiling, noting that no published potency data exist to guarantee activity. The fluoropyridine moiety may offer distinct hydrogen-bond acceptor properties compared to the phenyl-based substituents characterized to date. [1]

Halogen-Substitution Comparative Study in Benzodiazepinone Pharmacology

The availability of both 2-fluoro (CAS 1436076-15-1) and 2-chloro (CAS 1436085-66-3) pyridine-4-carbonyl congeners presents an opportunity for a controlled comparative SAR study examining the effect of halogen electronegativity and size on target binding and physicochemical properties. [1] A research program could systematically compare these two analogs in parallel assays to generate the head-to-head data currently absent from the literature. This approach would directly address the evidence gap identified in this guide. [1]

Synthetic Methodology Development Using 1,5-Benzodiazepin-2-one Scaffolds

The 2,3-dihydro-1H-1,5-benzodiazepin-2-one core has proven amenable to diverse functionalization strategies, including late-stage radioiodination and [¹¹C]-methylation for PET tracer development. [1] The target compound, with its pre-installed fluoropyridine-carbonyl group, could serve as a synthetic intermediate or model substrate for developing novel N5-derivatization or C3-functionalization methodologies, independent of any specific biological application. [1]

Physicochemical Profiling and In Silico Modeling Benchmark

Given the complete absence of experimentally determined physicochemical parameters (logP, solubility, permeability, plasma protein binding) for this compound, procurement for analytical characterization could generate reference data to validate in silico prediction models for benzodiazepinone derivatives. [1] The fluoropyridine substituent introduces a distinct electronic environment that could stress-test conventional drug-likeness algorithms. Such data would be valuable for medicinal chemistry programs working on related chemotypes. [1]

Quote Request

Request a Quote for 5-(2-Fluoropyridine-4-carbonyl)-3-methyl-3,4-dihydro-1H-1,5-benzodiazepin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.